2-[2-[(6-Oxobenzo[c]chromen-3-yl)carbamoyl]phenyl]benzoic acid
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Overview
Description
2-[2-[(6-Oxobenzo[c]chromen-3-yl)carbamoyl]phenyl]benzoic acid is a complex organic compound known for its unique chemical structure and properties It is characterized by the presence of a benzo[c]chromen-3-yl group, which is a fused ring system containing both benzene and chromene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[(6-Oxobenzo[c]chromen-3-yl)carbamoyl]phenyl]benzoic acid typically involves multi-step organic reactions. One common method includes the condensation of 6-oxobenzo[c]chromen-3-ylamine with 2-bromobenzoic acid under specific reaction conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[2-[(6-Oxobenzo[c]chromen-3-yl)carbamoyl]phenyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoic acid moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
2-[2-[(6-Oxobenzo[c]chromen-3-yl)carbamoyl]phenyl]benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-[2-[(6-Oxobenzo[c]chromen-3-yl)carbamoyl]phenyl]benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-[(6-Oxobenzo[c]chromen-2-yl)carbamoyl]phenyl]benzoic acid
- 2-[(6-Oxobenzo[c]chromen-3-yl)carbamoyl]benzoic acid
Uniqueness
2-[2-[(6-Oxobenzo[c]chromen-3-yl)carbamoyl]phenyl]benzoic acid is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
27021-98-3 |
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Molecular Formula |
C27H17NO5 |
Molecular Weight |
435.4 g/mol |
IUPAC Name |
2-[2-[(6-oxobenzo[c]chromen-3-yl)carbamoyl]phenyl]benzoic acid |
InChI |
InChI=1S/C27H17NO5/c29-25(21-10-4-1-7-17(21)18-8-2-5-11-22(18)26(30)31)28-16-13-14-20-19-9-3-6-12-23(19)27(32)33-24(20)15-16/h1-15H,(H,28,29)(H,30,31) |
InChI Key |
KWLDLJHPVBNVLM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=C(C=C3)NC(=O)C4=CC=CC=C4C5=CC=CC=C5C(=O)O)OC2=O |
Origin of Product |
United States |
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